molecular formula C10H10O4 B12910345 (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate

(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate

Cat. No.: B12910345
M. Wt: 194.18 g/mol
InChI Key: AYGGXIICBGOISY-AATRIKPKSA-N
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Description

(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization to form the furan ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and halogenated or nitrated furan compounds .

Scientific Research Applications

(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in antimicrobial or antifungal effects by disrupting cellular processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate is unique due to its specific structure, which combines a furan ring with an ester and a carbonyl group.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

ethyl (E)-4-(furan-2-yl)-4-oxobut-2-enoate

InChI

InChI=1S/C10H10O4/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-7H,2H2,1H3/b6-5+

InChI Key

AYGGXIICBGOISY-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=CC=CO1

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=CO1

Origin of Product

United States

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